

PHA-680626 vs Alisertib amphosteric inhibition potency

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Compound Focus: PHA-680626

Cat. No.: S547890

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Comparative Overview of PHA-680626 and Alisertib

The following table summarizes the key characteristics of both compounds based on the published research.

Feature	PHA-680626	Alisertib (MLN8237)
Primary Classification	Pan-Aurora kinase inhibitor (orthosteric) with identified amphosteric function [1]	Selective Aurora A kinase (AAK) inhibitor (amphosteric) [2]
Reported IC₅₀ for AAK	99 nM (kinase activity) [1]	1.2 nM to 6 nM (kinase activity) [1] [3] [2]
Amphosteric Inhibition	Confirmed to disrupt AURKA/N-Myc interaction both <i>in vitro</i> and in cell lines [1] [4]	Confirmed to cause conformational change that disrupts AURKA/N-Myc interaction [2]
Key Structural Effect	Induces opening of AURKA's N-terminal lobe and repositioning ("flip") of the activation loop to a "closed" conformation [1]	Induces opening of AURKA's N-terminal lobe and repositioning ("flip") of the activation loop to a "closed" conformation [1] [2]
Demonstrated Experimental	Neuroblastoma (MYCN-amplified cell lines) [1] [4]	Neuroblastoma, various solid tumors, and hematologic malignancies [5] [6]

Feature	PHA-680626	Alisertib (MLN8237)
Context		[3]
Clinical Development Status	Preclinical research compound [1] [4]	Investigational drug; multiple Phase I/II/III clinical trials completed [5] [2] [7]

Detailed Experimental Data and Methodologies

The conclusions in the table above are drawn from robust experimental evidence. Here are the methodologies and key findings from the relevant studies.

Experimental Data for PHA-680626

The identification of **PHA-680626** as an amphosteric inhibitor was based on a multi-step process [1]:

- In Silico Screening:** Researchers screened crystal structures of AURKA bound to various inhibitors. They measured the "angle" between the N-terminal and C-terminal lobes and analyzed the conformation of the activation loop. **PHA-680626** was predicted to induce a conformational state incompatible with N-Myc binding [1].
- In Vitro Validation (Surface Plasmon Resonance):** The ability of **PHA-680626** to disrupt the AURKA/N-Myc interaction was confirmed using SPR competition assays [1].
- Cellular Validation (Proximity Ligation Assay - PLA):** In MYCN-overexpressing neuroblastoma tumor cell lines, PLA demonstrated that **PHA-680626** effectively disrupts the AURKA/N-Myc complex inside cells [1] [4].

Experimental Data for Alisertib

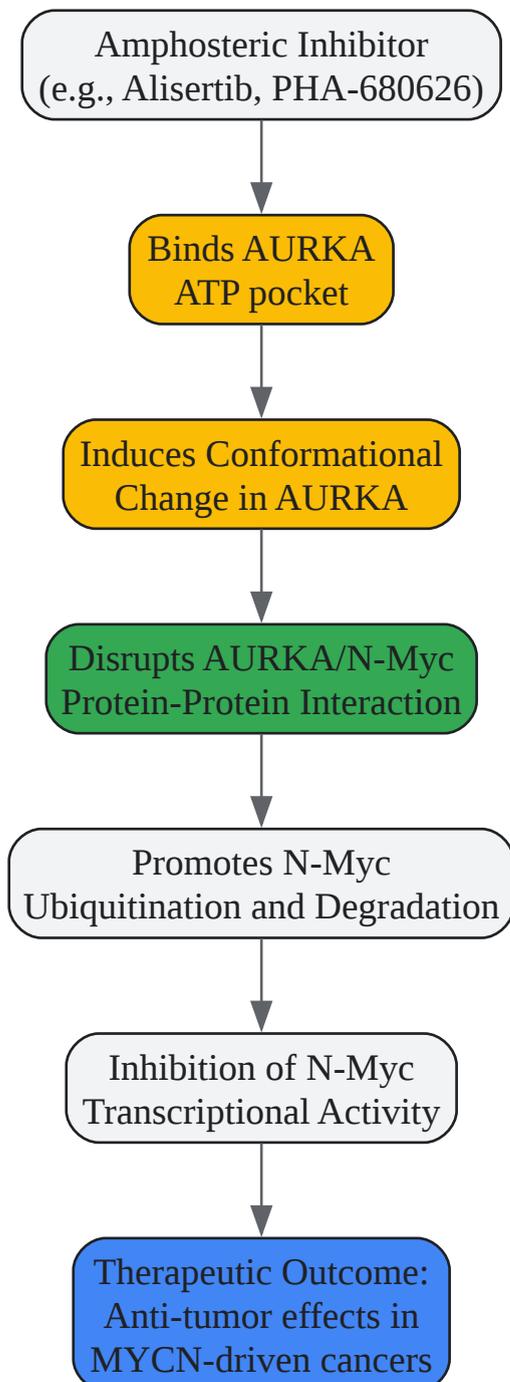
Alisertib's role as an amphosteric inhibitor is well-established in both preclinical and clinical settings [2].

- Mechanism of Action:** Alisertib binds to AURKA's catalytic domain, causing an allosteric shift in the protein. This conformational change disrupts its interaction with N-Myc, promoting N-Myc's degradation. This effect is independent of its kinase inhibition activity [2].
- Preclinical Efficacy:** In **MYCN-amplified neuroblastoma models**, treatment with Alisertib and its predecessor MLN8054 led to decreased N-Myc protein levels, tumor regressions, and increased

survival in mice [2].

- **Clinical Trial Data:** A **randomized Phase III trial** in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) compared Alisertib to investigator's choice of single-agent therapy. While the study was stopped early for not achieving superiority in progression-free survival, the **centrally assessed overall response rate was 33%** for the Alisertib arm, confirming its biological activity in humans [5].

The experimental workflow below illustrates the path from mechanistic understanding to therapeutic application for amphosteric AURKA inhibitors.



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Key Insights for Researcher Consideration

- **Alisertib is a Benchmark:** In the landscape of AURKA amphosteric inhibitors, Alisertib serves as a key reference point due to its high selectivity for AURKA and extensive profiling in both preclinical models and clinical trials [2] [7].
- **PHA-680626 is a Pan-Inhibitor:** PHA-680626 was initially characterized as a pan-Aurora kinase inhibitor. Its amphosteric function is a more recently identified property, and its effects may not be specific to AURKA due to its activity against other Aurora kinase family members [1].
- **Clinical Translation Note:** Alisertib has a defined clinical profile, including a known toxicity spectrum (e.g., myelosuppression, stomatitis, fatigue [7]) and evidence of efficacy in specific patient populations, which is crucial for drug developers.

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References

1. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]
2. Frontiers | Scientific Rationale Supporting the Clinical Development... [frontiersin.org]
3. Alisertib and Barasertib Induce Cell Cycle Arrest and ... [mdpi.com]
4. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]
5. Randomized Phase III Study of Alisertib or Investigator's ... [pmc.ncbi.nlm.nih.gov]
6. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and ... [pmc.ncbi.nlm.nih.gov]
7. Alisertib: a review of pharmacokinetics, efficacy and toxicity ... [pubmed.ncbi.nlm.nih.gov]

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